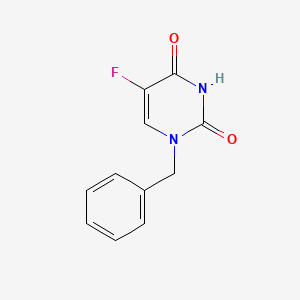
1-Benzyl-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antineoplastic agent used in the treatment of various cancers. This compound is characterized by the substitution of a benzyl group at the N1 position and a fluorine atom at the C5 position of the uracil ring. The modifications aim to enhance the pharmacological properties of the parent compound, 5-fluorouracil, by improving its bioactivity, selectivity, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluorouracil can be synthesized through several methods. One common approach involves the alkylation of 5-fluorouracil with benzyl halides under basic conditions. The reaction typically employs a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and fluorine groups can be substituted under specific conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-5-fluorouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. The compound inhibits thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation. Additionally, it interferes with RNA processing and function, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
5-Fluorouracil: The parent compound, widely used in cancer treatment.
1-Benzyluracil: Lacks the fluorine atom, resulting in different pharmacological properties.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine analog with distinct biological activity.
Uniqueness: 1-Benzyl-5-fluorouracil is unique due to the combined presence of the benzyl and fluorine groups, which enhance its pharmacokinetic and pharmacodynamic properties compared to its analogs. This dual modification aims to improve its efficacy and reduce toxicity .
Propiedades
IUPAC Name |
1-benzyl-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLBESUBPIZBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876679 |
Source


|
| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4871-13-0 |
Source


|
| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
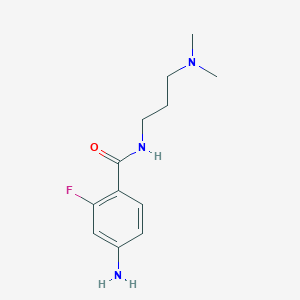
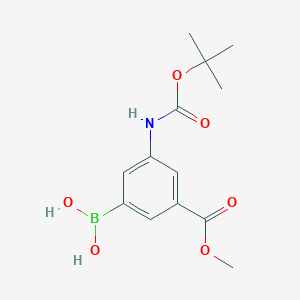
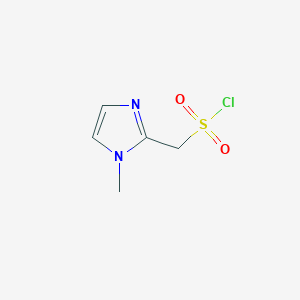
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
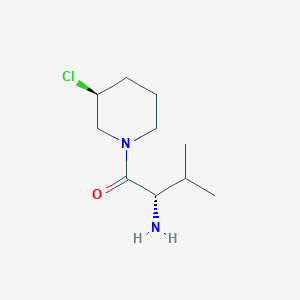
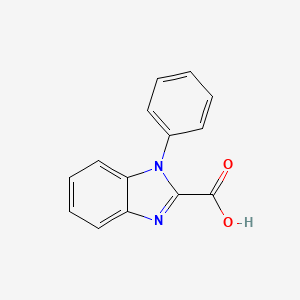

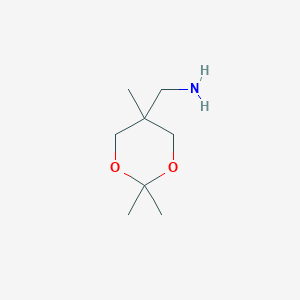

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
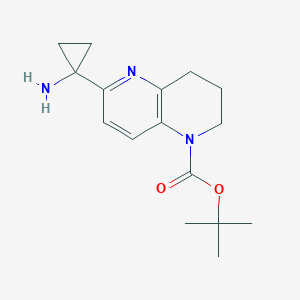
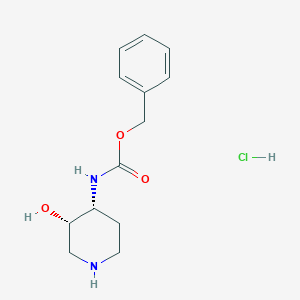
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051344.png)
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
